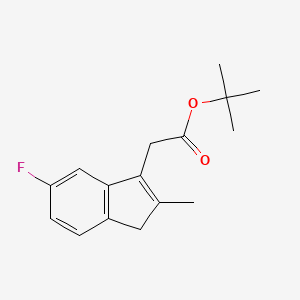
tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a tert-butyl ester group attached to the indene ring system, which is further substituted with a fluorine atom and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-fluoro-2-methyl-1H-indene, which is obtained through a series of reactions involving fluorination and methylation of indene.
Esterification: The key step in the synthesis is the esterification of 5-fluoro-2-methyl-1H-indene with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the indene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 5-fluoro-2-methyl-1H-indene-3-carboxylic acid.
Reduction: Formation of tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)methanol.
Substitution: Formation of 5-substituted-2-methyl-1H-indene derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of novel materials with unique properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of indene derivatives with biological targets.
Chemical Synthesis: The compound is utilized as a building block in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate involves its interaction with specific molecular targets. The presence of the fluorine atom and the ester group enhances its binding affinity to certain enzymes and receptors. The compound can modulate the activity of these targets by either inhibiting or activating their functions, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (5-fluoro-1H-indol-3-yl)acetate
- tert-Butyl (5-chloro-2-methyl-1H-inden-3-yl)acetate
- tert-Butyl (5-bromo-2-methyl-1H-inden-3-yl)acetate
Uniqueness
tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to other halogen-substituted derivatives
Eigenschaften
CAS-Nummer |
53496-81-4 |
|---|---|
Molekularformel |
C16H19FO2 |
Molekulargewicht |
262.32 g/mol |
IUPAC-Name |
tert-butyl 2-(6-fluoro-2-methyl-3H-inden-1-yl)acetate |
InChI |
InChI=1S/C16H19FO2/c1-10-7-11-5-6-12(17)8-14(11)13(10)9-15(18)19-16(2,3)4/h5-6,8H,7,9H2,1-4H3 |
InChI-Schlüssel |
PRVDXLRCRNBWFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C1)C=CC(=C2)F)CC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


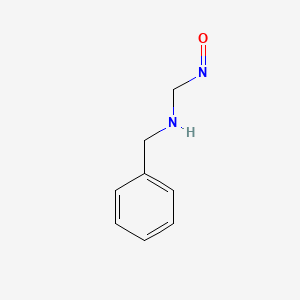
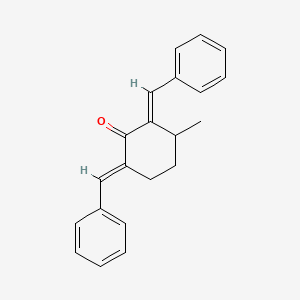
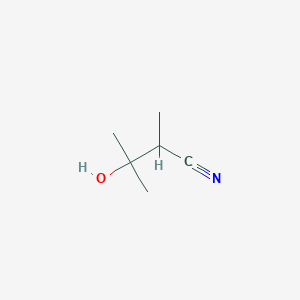


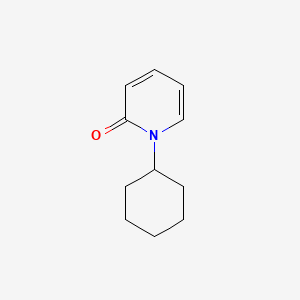
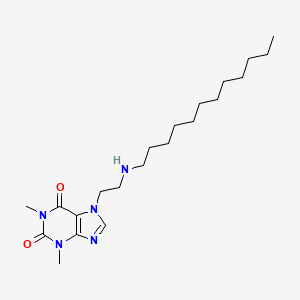
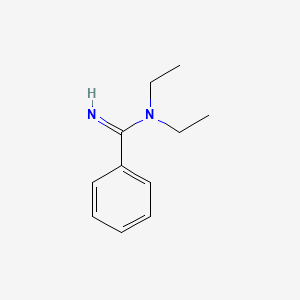
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14652422.png)
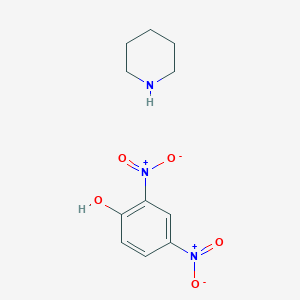

![Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate](/img/structure/B14652447.png)
![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652448.png)
![1,2,3,4-Tetrahydrobenzo[f]quinoline](/img/structure/B14652452.png)
